2-(4-FLUOROBENZENESULFONAMIDO)-3-METHYLPENTANOIC ACID
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Overview
Description
2-(4-FLUOROBENZENESULFONAMIDO)-3-METHYLPENTANOIC ACID is a synthetic compound characterized by the presence of a fluorophenyl group attached to a sulfonyl moiety, which is further linked to the amino acid L-alloisoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROBENZENESULFONAMIDO)-3-METHYLPENTANOIC ACID typically involves the reaction of 4-fluorobenzenesulfonyl chloride with L-alloisoleucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROBENZENESULFONAMIDO)-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(4-FLUOROBENZENESULFONAMIDO)-3-METHYLPENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROBENZENESULFONAMIDO)-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)sulfonyl]-L-alanine
- N-[(4-fluorophenyl)sulfonyl]-L-lysine
- N-[(4-fluorophenyl)sulfonyl]-L-valine
Uniqueness
2-(4-FLUOROBENZENESULFONAMIDO)-3-METHYLPENTANOIC ACID is unique due to its specific combination of a fluorophenyl group and L-alloisoleucine. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,3R)-2-[(4-fluorophenyl)sulfonylamino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-3-8(2)11(12(15)16)14-19(17,18)10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3,(H,15,16)/t8-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOPGXZTLNPMIR-KCJUWKMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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